

Chemical and physical properties of Antibacterial agent 124

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Compound of Interest

Compound Name: Antibacterial agent 124

Cat. No.: B12407714

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An In-depth Technical Guide to Antibacterial Agent 124

This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and relevant experimental protocols for **Antibacterial agent 124**. The information is intended for researchers, scientists, and drug development professionals working in the field of antibacterial drug discovery.

Core Compound Information

Antibacterial agent 124 is a potent inhibitor of bacterial prolyl-tRNA synthetase (ProRS), a critical enzyme in bacterial protein synthesis. Its systematic chemical name is 7-chloro-6-fluoro-3-[2-oxo-3-[(2S)-piperidin-2-yl]propyl]quinazolin-4-one.

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of **Antibacterial agent 124**. The data is derived from computed descriptors from publicly available chemical databases.



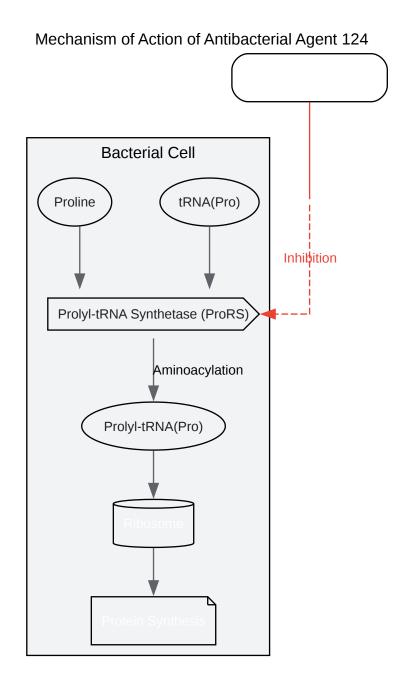
Identifier	Value
IUPAC Name	7-chloro-6-fluoro-3-[2-oxo-3-[(2S)-piperidin-2-yl]propyl]quinazolin-4-one
Molecular Formula	C16H17CIFN3O2
PubChem CID	138393306
ChEMBL ID	CHEMBL5178546

Physicochemical Property	Value
Molecular Weight	337.77 g/mol
XLogP3	1.8
Hydrogen Bond Donor Count	1
Hydrogen Bond Acceptor Count	5
Rotatable Bond Count	4
Exact Mass	337.0993326 Da
Topological Polar Surface Area	61.8 Ų
Heavy Atom Count	23
Complexity	502

Mechanism of Action

Antibacterial agent 124 exerts its antibacterial effect by specifically targeting and inhibiting bacterial prolyl-tRNA synthetase (ProRS). This enzyme is responsible for charging proline to its cognate tRNA, a crucial step in protein synthesis. By inhibiting ProRS, the agent effectively halts the incorporation of proline into newly synthesized polypeptides, leading to the cessation of bacterial growth and, ultimately, cell death. A study has shown that it is a potent inhibitor of Staphylococcus aureus ProRS with an IC50 of 0.18 μM.





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Caption: Inhibition of Prolyl-tRNA Synthetase by Antibacterial Agent 124.

Experimental Protocols



The following sections detail representative experimental protocols for the synthesis and biological evaluation of **Antibacterial agent 124** and similar quinazolinone derivatives.

Synthesis of Quinazolinone Derivatives (General Protocol)

A common synthetic route to 2,3-disubstituted 4(3H)-quinazolinones involves a multi-step process starting from anthranilic acid.

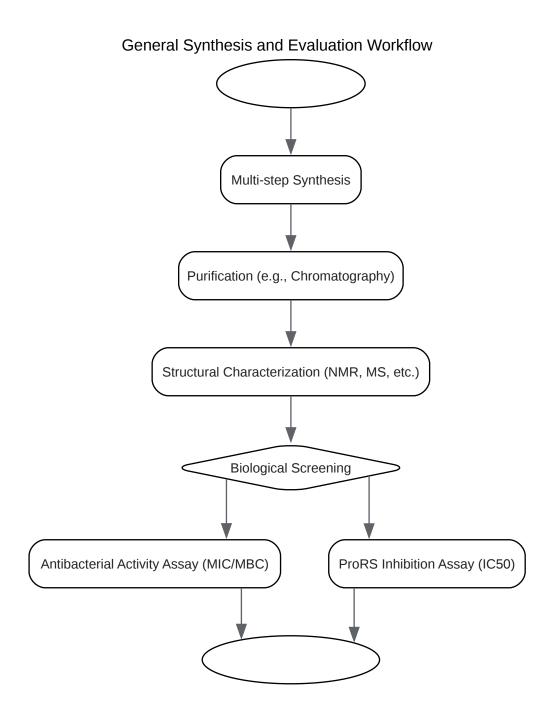
Step 1: Synthesis of 2-Benzamido-4-chloro-5-fluorobenzoic acid To a solution of 2-amino-4-chloro-5-fluorobenzoic acid in pyridine, benzoyl chloride is added dropwise at 0°C. The mixture is stirred at room temperature for several hours. After completion, the reaction mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and dried to yield the product.

Step 2: Synthesis of 7-Chloro-6-fluoro-2-phenyl-4H-3,1-benzoxazin-4-one The product from Step 1 is refluxed with acetic anhydride for several hours. The excess solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent like ethanol to give the benzoxazinone intermediate.

Step 3: Synthesis of 3-Amino-7-chloro-6-fluoro-2-phenylquinazolin-4(3H)-one The benzoxazinone intermediate is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. Upon cooling, the product precipitates and is collected by filtration, washed, and dried.

Step 4: Synthesis of the Final Compound (Representative) The amino-quinazolinone from Step 3 is reacted with a suitable alkylating or acylating agent to introduce the desired substituent at the 3-position. For **Antibacterial agent 124**, this would involve a reaction with a protected (S)-piperidin-2-yl-containing propyl halide, followed by deprotection.





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Caption: General workflow for the synthesis and evaluation of antibacterial agents.

Antibacterial Susceptibility Testing



The antibacterial activity of the compound is typically determined by measuring the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) using the broth microdilution method.

- Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., Staphylococcus aureus) is grown to the mid-logarithmic phase in a suitable broth medium (e.g., Mueller-Hinton Broth). The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
- Preparation of Compound Dilutions: A stock solution of Antibacterial agent 124 in a suitable solvent (e.g., DMSO) is prepared. Serial two-fold dilutions are then made in the broth medium in a 96-well microtiter plate.
- Inoculation and Incubation: The standardized bacterial inoculum is added to each well of the microtiter plate. The plate is then incubated at 37°C for 18-24 hours.
- Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
- Determination of MBC: Aliquots from the wells showing no visible growth are plated onto agar plates and incubated. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

The inhibitory effect of the compound on ProRS can be determined using an in vitro enzymatic assay that measures the aminoacylation of tRNA.

- Reaction Mixture: The assay is performed in a reaction buffer containing HEPES, MgCl2,
 KCl, DTT, ATP, and radiolabeled L-proline.
- Enzyme and Substrates: Purified recombinant ProRS enzyme and total tRNA are added to the reaction mixture.
- Initiation of Reaction: The reaction is initiated by the addition of the enzyme or tRNA.



- Inhibition Assay: The assay is performed in the presence of varying concentrations of Antibacterial agent 124.
- Measurement of Activity: The reaction is allowed to proceed for a specific time at 37°C and then stopped by spotting the reaction mixture onto filter paper and precipitating the tRNA with trichloroacetic acid. The amount of radiolabeled proline attached to the tRNA is quantified using a scintillation counter.
- Data Analysis: The percentage of inhibition is calculated for each concentration of the inhibitor, and the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
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